REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:8][CH:7]2[N:9](C(OCC)=O)[CH:4]([CH2:5][CH2:6]2)[CH2:3]1.C[Si](I)(C)C.CO>ClCCCl>[CH:7]12[NH:9][CH:4]([CH2:5][CH2:6]1)[CH2:3][C:2](=[O:1])[CH2:8]2
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O=C1CC2CCC(C1)N2C(=O)OCC
|
Name
|
|
Quantity
|
369 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min at room temperature (rt)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CH2Cl2 and 1M aqueous NaOH solution (5 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, methylene chloride/EtOH/NEt3 85/10/5)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC(CC1)N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:8][CH:7]2[N:9](C(OCC)=O)[CH:4]([CH2:5][CH2:6]2)[CH2:3]1.C[Si](I)(C)C.CO>ClCCCl>[CH:7]12[NH:9][CH:4]([CH2:5][CH2:6]1)[CH2:3][C:2](=[O:1])[CH2:8]2
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O=C1CC2CCC(C1)N2C(=O)OCC
|
Name
|
|
Quantity
|
369 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 30 min at room temperature (rt)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed on vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between CH2Cl2 and 1M aqueous NaOH solution (5 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2 (3×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layers were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by flash chromatography (silica gel, methylene chloride/EtOH/NEt3 85/10/5)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C12CC(CC(CC1)N2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |